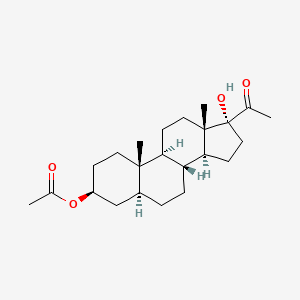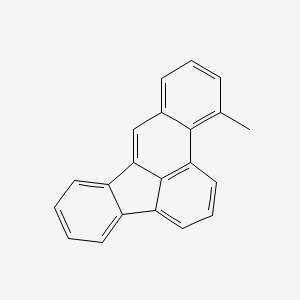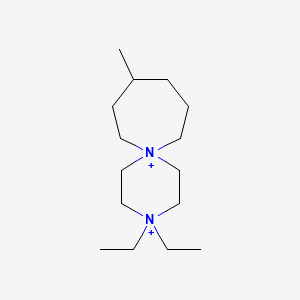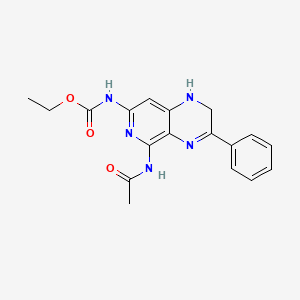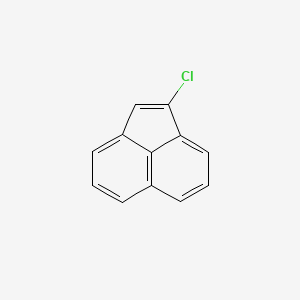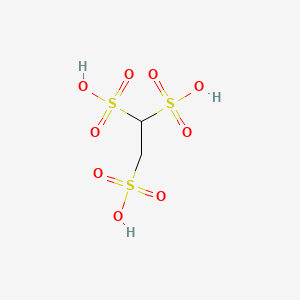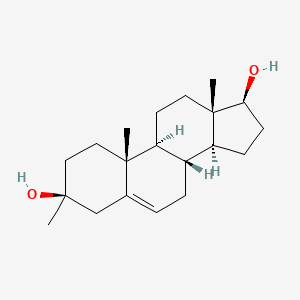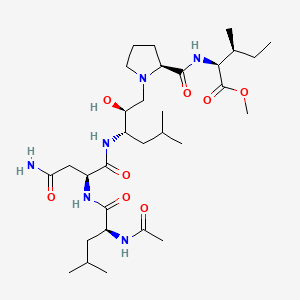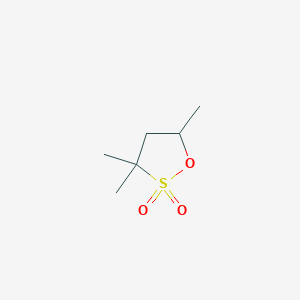
3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide is an organic compound with the molecular formula C6H12O3S. It is a member of the oxathiolane family, characterized by a five-membered ring containing both oxygen and sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3,5-trimethyl-1,2-oxathiolane with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group to other functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate these reactions, including transition metal complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce different functionalized compounds .
Applications De Recherche Scientifique
3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes .
Comparaison Avec Des Composés Similaires
1,3-Propanesultone: Another member of the oxathiolane family with similar structural features.
3-Methyl-1,2-oxathiolane 2,2-dioxide: A closely related compound with a different substitution pattern
Uniqueness: 3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
4379-03-7 |
|---|---|
Formule moléculaire |
C6H12O3S |
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
3,3,5-trimethyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C6H12O3S/c1-5-4-6(2,3)10(7,8)9-5/h5H,4H2,1-3H3 |
Clé InChI |
CWWSIJWEKCSVRO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(S(=O)(=O)O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


